molecular formula C12H10F3N3O4 B563632 Nilutamide-d6 CAS No. 1189477-66-4

Nilutamide-d6

Cat. No.: B563632
CAS No.: 1189477-66-4
M. Wt: 323.26 g/mol
InChI Key: XWXYUMMDTVBTOU-WFGJKAKNSA-N
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Description

Nilutamide-d6 is a deuterium-labeled derivative of Nilutamide, a nonsteroidal antiandrogen primarily used in the treatment of metastatic prostate cancer. The deuterium labeling is significant for bioanalytical studies, as it allows for the precise quantification and analysis of the compound in biological samples .

Mechanism of Action

Target of Action

Nilutamide-d6, like its parent compound Nilutamide, is a nonsteroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors are proteins that bind to androgens, which are hormones that play a key role in male biological functions. These receptors are particularly important in the growth and development of both normal and malignant prostatic tissue .

Mode of Action

This compound competes with androgens for the binding of androgen receptors . This competition results in this compound blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . By doing so, it inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the action of androgens, this compound disrupts the normal functioning of this pathway, which is crucial for the growth and survival of prostate cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Nilutamide. Nilutamide is known to have good bioavailability . It is metabolized in the liver via CYP2C19 and flavin-containing monooxygenase . The drug has a mean elimination half-life of approximately 56 hours . About 62% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .

Biochemical Analysis

Biochemical Properties

Nilutamide-d6, like Nilutamide, has a strong affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound, through its action on androgen receptors, influences various cellular processes. It blocks the action of androgens, which are known to stimulate the growth of normal and malignant prostatic tissue . This blockage can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body . This can slow the progression of prostate cancer and extend life in men with the disease .

Temporal Effects in Laboratory Settings

Nilutamide, the non-deuterated form, has been associated with interstitial pneumonitis, which generally occurred within the first 3 months of therapy and resolved following discontinuance of the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Nilutamide. Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes .

Transport and Distribution

Nilutamide is known to be moderately bound to plasma proteins and minimally bound to erythrocytes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound, like Nilutamide, is localized to the cytoplasm where it can interact with androgen receptors .

Preparation Methods

Chemical Reactions Analysis

Nilutamide-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Nilutamide-d6 is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Nilutamide-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Similar compounds include:

This compound stands out due to its application in detailed bioanalytical studies, providing insights that are crucial for drug development and therapeutic monitoring.

Properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYUMMDTVBTOU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676068
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-66-4
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

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